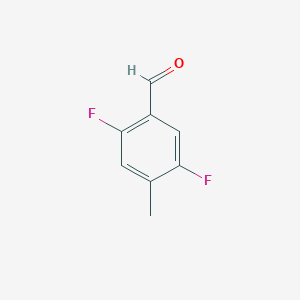

2,5-Difluoro-4-methylbenzaldehyde

Descripción general

Descripción

2,5-Difluoro-4-methylbenzaldehyde is a chemical compound with the molecular weight of 156.13 . It is a powder at room temperature .

Molecular Structure Analysis

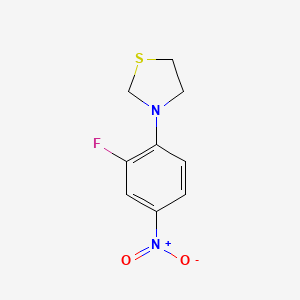

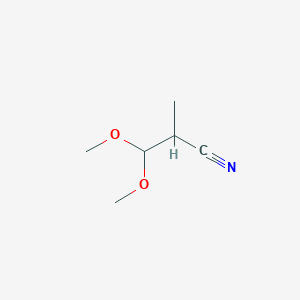

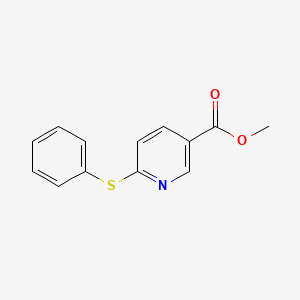

The molecular structure of 2,5-Difluoro-4-methylbenzaldehyde can be represented by the InChI code1S/C8H6F2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 . This indicates that the compound has a benzene ring with two fluorine atoms, one methyl group, and one aldehyde group attached to it.

Aplicaciones Científicas De Investigación

Catalysis and Chemical Synthesis

2,5-Difluoro-4-methylbenzaldehyde plays a role in catalytic processes and chemical synthesis. For example, it can be involved in self-terminated cascade reactions producing methylbenzaldehydes, as seen in the synthesis of phthalic anhydride and terephthalic acid. These compounds are essential in the production of plastics and synthetic fibers (Moteki, Rowley, & Flaherty, 2016). Additionally, it finds use in the wavelength-dependent conversion of photoinduced ligation reactions, showing the importance of absorbance and reactivity for effective reaction design (Menzel et al., 2017).

Environmental Applications

2,5-Difluoro-4-methylbenzaldehyde is used in environmental applications like the synthesis of fluorinated microporous polyaminals, which are effective for adsorbing carbon dioxide and have high selectivities over nitrogen and methane. This application is crucial in addressing environmental concerns like greenhouse gas emissions (Li, Zhang, & Wang, 2016).

Photophysical Studies

It is also significant in photophysical studies. For instance, the study of substituent effects on the photochemistry of o-tolualdehydes, including 2-methylbenzaldehydes, helps in understanding photochemical processes relevant in organic chemistry (Charlton & Koh, 1988).

Material Science

In material science, it contributes to the development of advanced materials, such as in the synthesis of Schiff base compounds used as selective fluorescent pH sensors, vital for various scientific and industrial applications (Saha et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzaldehydes, in general, have been found to interact with various cellular components, including proteins and enzymes .

Mode of Action

Benzaldehydes are known to undergo nucleophilic substitution reactions at the benzylic position . The presence of fluorine atoms on the benzene ring may influence the reactivity of the compound, potentially affecting its interaction with its targets .

Biochemical Pathways

It’s worth noting that benzaldehydes can disrupt cellular antioxidation systems, which could potentially affect a variety of biochemical pathways .

Result of Action

Based on the known activities of similar compounds, it may be hypothesized that this compound could disrupt cellular antioxidation systems, leading to potential antifungal activity .

Propiedades

IUPAC Name |

2,5-difluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWOEUBXPUQBIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluoro-4-methylbenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine](/img/structure/B1396640.png)